molecular formula C17H18ClF3N4O B2867810 1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine CAS No. 306977-41-3

1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine

Cat. No. B2867810
CAS RN: 306977-41-3
M. Wt: 386.8
InChI Key: FJMACWQDKRIOGF-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) are a type of organic compound that contain a trifluoromethyl group and a pyridine ring . They are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives often involves the use of trifluoromethyltrimethylsilane, a nucleophilic trifluoromethylating agent . Various methods of synthesizing specific TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), have been reported .


Molecular Structure Analysis

The molecular structure of TFMP derivatives typically includes a pyridine ring, a trifluoromethyl group, and various other substituents . The exact structure depends on the specific derivative.


Chemical Reactions Analysis

TFMP derivatives can undergo various chemical reactions, depending on their specific structure and the conditions . For example, they can participate in coupling reactions with iodofluoroalkanes and iodoaromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives can vary widely, depending on their specific structure . For example, they typically have a high density and boiling point .

Scientific Research Applications

Synthesis and Tuberculostatic Activity

Compounds related to phenylpiperazines and pyridines have been synthesized and tested for tuberculostatic activity. These compounds exhibit minimum inhibiting concentrations (MIC) within specific ranges, indicating their potential as therapeutic agents against tuberculosis (Foks et al., 2004).

Anticonvulsant Properties

Derivatives of piperazines, including methylpiperazine, have shown anticonvulsant activity in various tests, highlighting their potential in developing treatments for epilepsy (Obniska et al., 2005).

Chemical Synthesis and Reactions

The use of chloro and pyridine derivatives in chemical synthesis has been explored, with specific reactions providing insights into creating complex organic molecules. These synthetic approaches contribute to the development of new pharmaceuticals and materials (Vilkauskaitė et al., 2011).

Antimicrobial Activity

Research on pyrazine and pyridine derivatives has identified compounds with significant antibacterial activity, offering a route to new antimicrobial agents (Foks et al., 2005).

Photophysical and Electrochemical Properties

Studies on the photophysical and electrochemical properties of tris-cyclometalated iridium(III) complexes, involving phenylpyridine and phenylpyrazole derivatives, have implications for the development of optoelectronic devices and sensors (Dedeian et al., 2005).

Mechanism of Action

The mechanism of action of TFMP derivatives can vary widely, depending on their specific structure and the biological system in which they are acting . For example, some TFMP derivatives used in pharmaceuticals work by blocking the reuptake of certain neurotransmitters .

Safety and Hazards

The safety and hazards associated with TFMP derivatives can vary widely, depending on their specific structure and the conditions in which they are used .

Future Directions

The development of new synthetic methods for adding trifluoromethyl groups to chemical compounds is an active area of research . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpyridin-4-yl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N4O/c1-11-15(14(3-4-22-11)25-7-5-24(2)6-8-25)26-16-13(18)9-12(10-23-16)17(19,20)21/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMACWQDKRIOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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